4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-4-oxobutanoic acid
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Overview
Description
4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-4-oxobutanoic acid is a complex organic compound that features a triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-4-oxobutanoic acid typically involves multiple steps. One common method includes the reaction of 2,4,6-triamino-1,3,5-triazine with a suitable carboxylic acid derivative under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities. Advanced purification techniques like crystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biological pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its potential use as an anti-cancer agent.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Diamino-1,3,5-triazin-2-yl)benzonitrile
- (4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate
- 1,3,5-Triazin-2(1H)-one, 4,6-diamino-
Uniqueness
4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-4-oxobutanoic acid is unique due to its specific structure, which allows it to interact with a wide range of molecular targets
Properties
CAS No. |
185046-45-1 |
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Molecular Formula |
C7H10N6O3 |
Molecular Weight |
226.19 g/mol |
IUPAC Name |
4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C7H10N6O3/c8-5-11-6(9)13-7(12-5)10-3(14)1-2-4(15)16/h1-2H2,(H,15,16)(H5,8,9,10,11,12,13,14) |
InChI Key |
IZELNOOJIJHMKI-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(=O)NC1=NC(=NC(=N1)N)N |
Origin of Product |
United States |
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